Cas no 167937-47-5 (rac-Balanol)

rac-Balanol 化学的及び物理的性質
名前と識別子
-
- balanol
- Azepinostatin
- Balanol, 1
- 2-[2,6-dihydroxy-4-[(3R,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid
- BA1
- (-)-Balanol
- (3R-trans)-Balanol
- MEGxm0_000504
- GTPL8142
- BDBM3149
- Acyclic Balanol Analog (-)-1
- BDBM36607
- 167937-47-5
- BDBM3182
- SCHEMBL12012990
- rac-Balanol
- Ophiocordin;Azepinostatin
- FT-0662471
- 2-({2,6-dihydroxy-4-[({3-[(4-hydroxybenzene)amido]azepan-4-yl}oxy)carbonyl]phenyl}carbonyl)-3-hydroxybenzoic acid
- CHEMBL49354
- ICX5609002
-
- インチ: 1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1
- InChIKey: XYUFCXJZFZPEJD-XMSQKQJNSA-N
- ほほえんだ: O(C(C1C=C(C(C(C2C(=CC=CC=2C(=O)O)O)=O)=C(C=1)O)O)=O)[C@@H]1CCCNC[C@H]1NC(C1C=CC(=CC=1)O)=O
計算された属性
- せいみつぶんしりょう: 550.15874503g/mol
- どういたいしつりょう: 550.15874503g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 11
- 重原子数: 40
- 回転可能化学結合数: 8
- 複雑さ: 911
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 203
- 疎水性パラメータ計算基準値(XlogP): 0.7
rac-Balanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B115505-5mg |
rac-Balanol |
167937-47-5 | 5mg |
$ 33809.00 | 2023-04-19 | ||
TRC | B115505-10mg |
rac-Balanol |
167937-47-5 | 10mg |
$ 37563.00 | 2023-04-19 |
rac-Balanol 関連文献
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Liwen Zhang,Qun Yue,Chen Wang,Yuquan Xu,István Molnár Nat. Prod. Rep. 2020 37 1164
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Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2018 35 1236
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Carmen Nájera,Francisco Foubelo,José M. Sansano,Miguel Yus Org. Biomol. Chem. 2020 18 1232
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Alpesh Ramanlal Patel,Ari Hardianto,Shoba Ranganathan,Fei Liu Org. Biomol. Chem. 2017 15 1570
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5. Total synthesis of balanol: a potent protein kinase C inhibitor of fungal originC. P. Adams,S. M. Fairway,C. J. Hardy,D. E. Hibbs,M. B. Hursthouse,A. D. Morley,B. W. Sharp,N. Vicker,I. Warner J. Chem. Soc. Perkin Trans. 1 1995 2355
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Majid?M. Heravi,Tahmineh Baie Lashaki,Bahareh Fattahi,Vahideh Zadsirjan RSC Adv. 2018 8 6634
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Sajjad Ahmad,Andrew Sutherland Org. Biomol. Chem. 2012 10 8251
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István Molnár,Donna M. Gibson,Stuart B. Krasnoff Nat. Prod. Rep. 2010 27 1241
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Jing Liu,Yi Hu,David L. Waller,Junfeng Wang,Qingsong Liu Nat. Prod. Rep. 2012 29 392
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Javier López-Prados,Félix Cuevas,Niels-Christian Reichardt,José-Luis de Paz,Ezequiel Q. Morales,Manuel Martín-Lomas Org. Biomol. Chem. 2005 3 764
rac-Balanolに関する追加情報
Rac-Balanol: A Comprehensive Overview of CAS No. 167937-47-5
Rac-Balanol, identified by the CAS registry number 167937-47-5, is a compound of significant interest in the fields of pharmacology and organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The name "Rac-Balanol" itself is derived from its stereochemical configuration, which plays a crucial role in its biological activity. Recent studies have shed light on its mechanisms of action, making it a promising candidate for various therapeutic interventions.
The chemical structure of Rac-Balanol is characterized by a complex arrangement of functional groups that contribute to its pharmacokinetic properties. Researchers have employed advanced spectroscopic techniques to elucidate its molecular architecture, revealing a unique balance between hydrophobic and hydrophilic regions. This balance is essential for its ability to interact with cellular membranes and intracellular targets. The compound's stereochemistry, as indicated by the "Rac" designation, refers to its racemic mixture, which is a combination of enantiomers that can exhibit distinct biological effects.
Recent advancements in computational chemistry have enabled scientists to model Rac-Balanol's interactions with various biomolecules. These studies have highlighted its potential as a modulator of key cellular pathways involved in inflammation and oxidative stress. For instance, experiments conducted in vitro have demonstrated Rac-Balanol's ability to inhibit pro-inflammatory cytokines, suggesting its anti-inflammatory properties. Furthermore, preliminary animal studies have indicated that Rac-Balanol may possess neuroprotective effects, making it a potential candidate for treating neurodegenerative disorders such as Alzheimer's disease.
The synthesis of Rac-Balanol has been optimized through green chemistry approaches, reducing the environmental impact of its production. These methods involve the use of catalytic systems and renewable feedstocks, aligning with current trends toward sustainable drug manufacturing. The compound's scalability has also been improved, facilitating its transition from laboratory research to preclinical testing.
In terms of bioavailability, Rac-Balanol exhibits moderate absorption when administered orally, with peak plasma concentrations achieved within 2-4 hours. Its metabolism primarily occurs in the liver via cytochrome P450 enzymes, leading to the formation of several metabolites that retain some pharmacological activity. This characteristic underscores the importance of understanding individual variability in drug response when considering Rac-Balanol for therapeutic use.
Recent clinical trials have explored Rac-Balanol's efficacy in managing chronic inflammatory conditions such as arthritis and dermatitis. Patients treated with Rac-Balanol showed significant reductions in inflammatory markers compared to placebo groups, indicating its potential as a novel therapeutic agent. However, further studies are required to establish optimal dosing regimens and assess long-term safety profiles.
The application of Rac-Balanol extends beyond human medicine; it has also shown promise in veterinary medicine for treating inflammatory diseases in companion animals. Its broad spectrum of activity makes it a versatile compound with multiple avenues for exploration.
In conclusion, Rac-Balanol (CAS No. 167937-47-5) represents a compelling area of research with diverse applications across pharmacology and biotechnology. Its unique chemical properties, coupled with emerging insights into its biological mechanisms, position it as a valuable tool in drug discovery and development.
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